molecular formula C6H3BrN2S B8300040 3-Bromo-4-isothiocyanatopyridine

3-Bromo-4-isothiocyanatopyridine

Cat. No.: B8300040
M. Wt: 215.07 g/mol
InChI Key: LSIHADIPEAWATH-UHFFFAOYSA-N
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Description

3-Bromo-4-isothiocyanatopyridine is a specialized bifunctional reagent designed for advanced heterocyclic synthesis in medicinal chemistry. Its molecular structure incorporates two highly reactive sites: a bromine atom and an isothiocyanate group on a pyridine ring, making it a valuable precursor for constructing complex, polyfunctional heterocyclic systems . The isothiocyanate group is particularly adept in cyclization and condensation reactions with dinucleophiles, enabling the expeditious synthesis of pharmacologically relevant scaffolds such as pyrazolo[3,4-b]pyridines . These fused heterocycles are of significant interest due to their substantial pharmacological activities, which include serving as antimicrobial, antiviral, and anticancer agents . The presence of both the bromine and isothiocyanate functional groups on the pyridine core allows for sequential and divergent synthetic strategies, offering researchers a versatile tool for generating chemical diversity in drug discovery programs. This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromo-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H

InChI Key

LSIHADIPEAWATH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=C=S)Br

Origin of Product

United States

Comparison with Similar Compounds

(a) 1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene

  • Structure : Benzene ring substituted with Br (1), Cl (2), F (3), and -NCS (4).
  • Key Features : Multiple halogens increase electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to pyridine derivatives.

(b) 3-Bromo-2-(4-morpholino)pyridine

  • Structure: Pyridine ring with Br (3) and a morpholino group (electron-donating) at position 2.
  • Key Features: The morpholino group improves solubility and modulates electronic properties, favoring nucleophilic substitution at bromine.

(c) 3-Bromo-4-isothiocyanatopyridine

  • Structure : Pyridine with Br (3) and -NCS (4).
  • Key Features : The -NCS group provides a reactive handle for thiourea formation, while bromine enables cross-coupling (e.g., Suzuki-Miyaura).

Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Reactivity Profile Applications
This compound C₆H₃BrN₂S ~214.06 Br (3), -NCS (4) Electrophilic substitution, coupling Bioconjugation, ligand synthesis
1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene C₇H₂BrClFNS 283.46 Br (1), Cl (2), F (3), -NCS (4) Nucleophilic aromatic substitution Sequential cross-coupling reactions
3-Bromo-2-(4-morpholino)pyridine C₉H₁₁BrN₂O 243.10 Br (3), morpholino (2) Nucleophilic substitution Drug discovery, kinase inhibitors

Research Findings

  • Electronic Effects : Pyridine derivatives (e.g., this compound) exhibit greater ring electron deficiency than benzene analogs, directing substitution to meta/para positions .
  • Functional Group Reactivity: The -NCS group in this compound reacts rapidly with primary amines (e.g., forming thioureas at room temperature), whereas the morpholino group in 3-Bromo-2-(4-morpholino)pyridine stabilizes intermediates in SNAr reactions .
  • Steric Considerations: The morpholino group’s bulkiness in 3-Bromo-2-(4-morpholino)pyridine reduces steric accessibility compared to the planar -NCS group in this compound.

Preparation Methods

Thiophosgene-Mediated Isothiocyanate Formation

Thiophosgene (CSCl₂) reacts with primary amines under basic conditions (pH 9–10) to form isothiocyanates via nucleophilic substitution (Fig. 1B). For 3-bromo-4-aminopyridine, this method proceeds in anhydrous THF at −10°C to minimize side reactions:

  • Reaction : 3-Bromo-4-aminopyridine (1 equiv) and thiophosgene (1.2 equiv) in THF.

  • Quenching : Addition of ice-cold water to precipitate the product.

  • Yield : 85–90% after recrystallization (ethyl acetate/hexane).

Advantages : High efficiency and scalability.
Limitations : Thiophosgene’s acute toxicity necessitates stringent safety protocols.

Carbon Disulfide/Chlorination Approach

A safer alternative employs carbon disulfide (CS₂) and N-chlorosuccinimide (NCS) to generate the isothiocyanate (Fig. 1C):

  • Dithiocarbamate Formation : 3-Bromo-4-aminopyridine reacts with CS₂ in pyridine to form a dithiocarbamate intermediate.

  • Chlorination : NCS in dichloromethane at 25°C cleaves the dithiocarbamate, releasing the isothiocyanate.

  • Yield : 75–80% after column chromatography.

Mechanistic Insight : The reaction proceeds via a thiocarbamoyl chloride intermediate, which eliminates HCl to yield −NCS.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Direct Bromination4-AminopyridineHBr/Br₂9298High
Nitro Reduction Route4-Methyl-3-nitropyridinePd/C, H₂, NaNO₂/HBr8895Moderate
Thiophosgene Method3-Bromo-4-aminopyridineCSCl₂9099High
CS₂/NCS Method3-Bromo-4-aminopyridineCS₂, NCS7897Moderate

Data synthesized from Refs.

Mechanistic Considerations and Side Reactions

Competing Pathways in Diazotization

During bromodeamination, excess nitrous acid (from NaNO₂) may oxidize the pyridine ring, forming nitro byproducts. This is mitigated by maintaining pH > 3 and limiting NaNO₂ stoichiometry to 1.05 equiv.

Isothiocyanate Stability

The −NCS group is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during synthesis and storage under inert atmospheres.

Industrial-Scale Adaptations

Patented large-scale protocols emphasize:

  • Catalyst Recycling : Pd/C recovery via diatomite filtration reduces costs.

  • Waste Minimization : HBr and NaNO₂ are neutralized to NaBr for disposal.

Emerging Methodologies

Recent advances explore transition metal-catalyzed C−H bromination and photoredox-mediated isothiocyanate formation, though these remain experimental .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4-isothiocyanatopyridine with high purity?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by isothiocyanate functionalization. For example:

Bromination : Use a brominating agent (e.g., NBS or Br₂) under controlled conditions (0–5°C) to introduce the bromine substituent at the 3-position .

Isothiocyanate Introduction : React the brominated intermediate with thiophosgene or ammonium thiocyanate in anhydrous dichloromethane, ensuring inert gas protection to prevent hydrolysis .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the structure. Key signals include the isothiocyanate (-NCS) carbon at ~130–135 ppm and aromatic protons at 7.5–8.5 ppm .
  • IR Spectroscopy : Confirm the -NCS group via a sharp absorption band at ~2050–2100 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS can validate the molecular ion peak (expected m/z: ~229 for C₆H₃BrN₂S) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze electron density maps. Focus on the bromine and isothiocyanate groups’ electrophilicity, which influences Suzuki-Miyaura coupling regioselectivity .
  • Reactivity Prediction : Simulate transition states for palladium-catalyzed reactions to identify kinetic vs. thermodynamic control. Compare with experimental yields of coupled products (e.g., aryl boronic acids) .

Q. What strategies address discrepancies in reported reaction yields when using this compound as a substrate?

  • Methodological Answer :
  • Systematic Review : Follow PRISMA guidelines to aggregate data from multiple studies, adjusting for variables like catalyst loading, solvent polarity, and temperature .
  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., 1 mol% Pd(PPh₃)₄, DMF, 80°C) and use ANOVA to identify statistically significant outliers .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to thiourea derivatives) .
  • Storage Recommendations : Store in amber vials at –20°C under argon, as moisture and light accelerate decomposition of the isothiocyanate group .

Q. What are the challenges in regioselective functionalization of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Steric and Electronic Effects : The bromine atom directs electrophilic substitution to the 4-position, while the isothiocyanate group deactivates the ring. Use ortho-directing ligands (e.g., pyridine) in Ullmann couplings to override electronic effects .
  • Protection/Deprotection : Temporarily protect the -NCS group with Boc anhydride to enable selective bromine-lithium exchange for further functionalization .

Key Notes

  • For biological interaction studies, combine SPR (surface plasmon resonance) with molecular docking to assess binding affinities to target proteins .

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